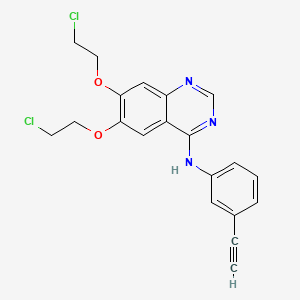

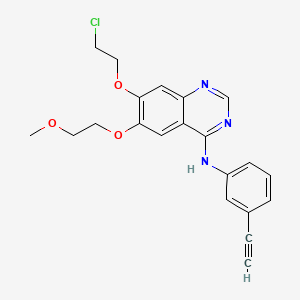

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine

Overview

Description

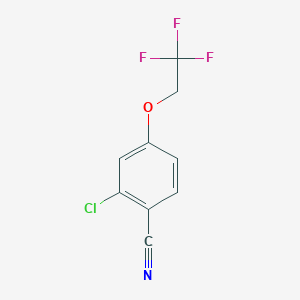

Erlotinib impurities are process-related impurities that can be found in bulk drugs . These impurities can be separated and determined using a reverse-phase high-performance liquid chromatographic (HPLC) method . The recoveries of erlotinib and process-related impurities were found to be in the range of 92.86 – 106.23% .

Synthesis Analysis

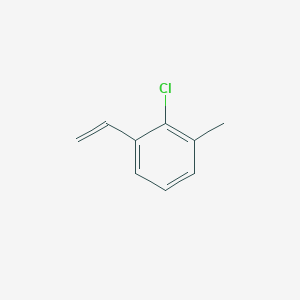

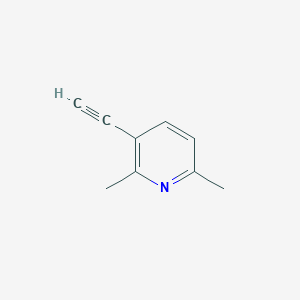

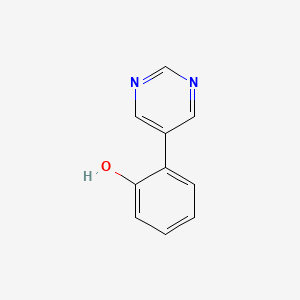

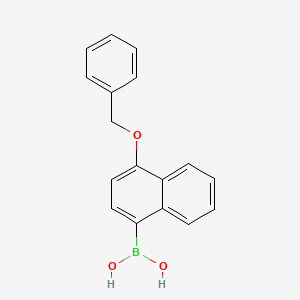

Erlotinib was synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which was prepared from commercially available 3,4-dihydroxy benzaldehyde . The compound was then reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline . This, upon treatment with 3-ethynylaniline in DMF, yielded erlotinib·HCl .Chemical Reactions Analysis

The raw material and intermediates formed during the synthesis may be present in bulk drug as an impurity . According to the USFDA, such impurities present at the levels of greater than 0.1% must be identified and quantified using validated analytical procedures .Scientific Research Applications

Analytical Method Development for Impurity Detection

- HPLC Methods for Impurity Analysis : Chandrashekara Karunakara and colleagues developed a reverse-phase high-performance liquid chromatographic (HPLC) method to simultaneously separate and determine erlotinib and its process-related impurities in bulk drugs. This method, utilizing a specific type of column and detection at 254 nm, showed recoveries ranging from 92.86-106.23% for erlotinib and its impurities, demonstrating specificity, precision, and reliability for the analysis of unreacted raw materials and intermediates in bulk drugs (Karunakara et al., 2012).

Impurity Synthesis and Structural Elucidation

- Synthesis and Characterization of Impurities : María Guadalupe Morales-Vilchis and colleagues focused on the synthesis and unequivocal identification of two impurities of erlotinib as structural isomers. The structural characterization of these isomers was confirmed by NMR and X-ray diffraction studies, highlighting the importance of understanding the structure of impurities in the synthesis and production of erlotinib (Morales-Vilchis et al., 2019).

Impurity Quantification and Method Validation

- LC-MS/MS Approach for Genotoxic Impurities : N. Subbaiah and G. Reddy developed a novel LC-MS/MS method for the trace analysis of potential genotoxic impurities, specifically ERL ethyl ester and ERL nitro compound, in Erlotinib Hydrochloride with a short run time. This method showed sensitivity and specificity for low-level quantification of these impurities, essential for ensuring the safety of the drug substance (Subbaiah & Reddy, 2017).

Mechanism of Action

Target of Action

Erlotinib impurity, also known as 6,7-bis(2-chloroethoxy) erlotinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of cell membrane receptors that are crucial mediators of cell growth, differentiation, and survival .

Mode of Action

Erlotinib impurity acts as a tyrosine kinase inhibitor . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .

Biochemical Pathways

The primary biochemical pathway affected by erlotinib impurity is the EGFR signaling pathway . By inhibiting EGFR, erlotinib impurity prevents further downstream signaling, leading to cell death . Experimental evidence suggests functional crosstalk between the EGFR and vascular endothelial growth factor (VEGF) pathways .

Pharmacokinetics

Erlotinib is primarily metabolized by the CYP1A1, CYP1A2, and CYP3A4 isoforms of cytochrome P450 (CYP) . .

Result of Action

The inhibition of EGFR by erlotinib impurity leads to the prevention of tumor cell signal transduction, thereby inhibiting the growth of tumor cells and inducing their apoptosis . This results in the death of cancer cells, particularly in the context of non-small cell lung cancer, pancreatic cancer, and several other types of cancer .

Action Environment

The action, efficacy, and stability of erlotinib impurity can be influenced by various environmental factors. For instance, the presence of other drugs or substances that induce or inhibit CYP enzymes could potentially affect the metabolism and efficacy of erlotinib impurity . .

Safety and Hazards

Erlotinib is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Erlotinib Impurity, 6,7-bis(2-chloroethoxy), plays a role in the biochemical reactions associated with the synthesis of Erlotinib . It interacts with various enzymes and proteins during these reactions. For instance, it undergoes a nucleophilic substitution reaction with piperazine, a highly polar compound, during the purification of Erlotinib .

Cellular Effects

Erlotinib, the compound it is associated with, has been shown to inhibit the phosphorylation of EGFR-TK, blocking tumor cell signal transduction, inhibiting the growth of tumor cells, and inducing their apoptosis .

Molecular Mechanism

It is known to be involved in the synthesis of Erlotinib, a tyrosine kinase inhibitor . Erlotinib acts by inhibiting the kinase activity of EGFR, thus blocking signal transduction in tumor cells .

Temporal Effects in Laboratory Settings

During the synthesis of Erlotinib, it is transformed into a larger, more polar compound, which is then removed by recrystallization .

Metabolic Pathways

It is known to be an intermediate in the synthesis of Erlotinib .

Subcellular Localization

Erlotinib, the compound it is associated with, is known to target the EGFR, which is located on the cell surface .

Properties

IUPAC Name |

6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O2/c1-2-14-4-3-5-15(10-14)25-20-16-11-18(26-8-6-21)19(27-9-7-22)12-17(16)23-13-24-20/h1,3-5,10-13H,6-9H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZQXOBOVGSGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCCl)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)

![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)

![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)

![[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid](/img/structure/B3111564.png)